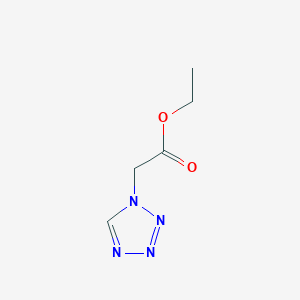

1H-Tetrazole-1-acetic acid, ethyl ester

Übersicht

Beschreibung

1H-Tetrazole-1-acetic acid, ethyl ester is a compound used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It belongs to the class of coordination compounds and has been used as an analytical reagent and a corrosion inhibitor .

Synthesis Analysis

The production of 1H-Tetrazole-1-acetic acid, ethyl ester involves reacting a glycine ester salt or glycine, an orthocarboxylic acid ester, and trimethylsilyl azide . This method provides an improved and simplified production of tetrazole compounds .Molecular Structure Analysis

The coordination mode of 1H-tetrazole is four nitrogen atoms that are bonded to one hydrogen atom and three oxygen atoms. These bonds form two hydrogen bonds with water molecules and one with the carbonyl group of acetate. This results in a tetrahedral structure with four nitrogen atoms at the corners of the tetrahedron and one at its center .Chemical Reactions Analysis

The phase-transition behavior and chemical reaction of 1H-tetrazole have been studied up to 100 GPa using in situ Raman, IR, X-ray diffraction, neutron diffraction techniques, and theoretical calculations .Physical And Chemical Properties Analysis

1H-Tetrazole-1-acetic acid is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . It is stable over a wide pH range and is also stable to various oxidizing and reducing agents .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “1H-Tetrazole-1-acetic acid, ethyl ester”, also known as “ethyl 2-(tetrazol-1-yl)acetate”:

Biochemistry: DNA Synthesis

Tetrazoles like 1H-Tetrazole are used in biochemistry for DNA synthesis. The acidic nature of tetrazoles due to the presence of free N-H allows them to form both aliphatic and aromatic heterocyclic compounds .

Medicinal Chemistry: Antibiotic Synthesis

This compound is utilized in the enzymic synthesis of cefazolin, an antibiotic employed for treating bacterial infections .

Material Science: Metal Complexes

A method to synthesize metal complexes with di-anionic tetrazole-5-carboxylate ligands involves the in situ hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt .

Pharmaceuticals: Bioisosteric Replacement

In pharmaceuticals, 5-substituted 1H-tetrazoles are used as a bioisosteric replacement for carboxylic acids due to their similar pKa values. This property is exploited in various clinical drugs .

Antimicrobial Activity

Derivatives of triazole and tetrazole acids have shown antimicrobial activity against strains like mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus .

Antifungal and Antiviral Agents

Compounds synthesized from triazole and tetrazole acids have exhibited antifungal and antiviral activities against pathogens such as influenza A and herpes simplex virus type 1 (HSV-1) .

Cancer Treatment

These derivatives have also been used to synthesize compounds with anticancer activity against various cancer cell lines .

Lipase Inhibitors

They are used to create antagonists of monoacylglycerol lipase, which is significant in the development of therapeutic agents .

Wirkmechanismus

Target of Action

Ethyl 2-(tetrazol-1-yl)acetate, also known as 1H-Tetrazole-1-acetic acid, ethyl ester, is a synthetic organic heterocyclic compound . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . .

Mode of Action

Tetrazoles are known to act as bio-isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that they may interact with their targets in a similar manner to carboxylic acids, potentially binding to the same active sites and exerting similar physiological effects.

Biochemical Pathways

Tetrazoles are known to act as versatile pharmacophores in medicinal chemistry due to the presence of multiple nitrogen atoms in their structure . This suggests that they may be involved in a variety of biochemical pathways, potentially affecting a wide range of physiological processes.

Pharmacokinetics

It is known that tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Action Environment

It is known that tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their efficacy and stability under a variety of environmental conditions.

Safety and Hazards

1H-Tetrazole-1-acetic acid is classified as an unstable explosive. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Zukünftige Richtungen

Researchers are still working to develop more efficient and ecofriendly methods for the synthesis of 5-substituted 1H-tetrazoles . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This suggests that 1H-Tetrazole-1-acetic acid, ethyl ester and similar compounds may continue to play a significant role in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

ethyl 2-(tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPQKCXNIIWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

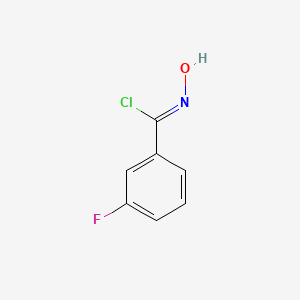

CCOC(=O)CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559986 | |

| Record name | Ethyl (1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazole-1-acetic acid, ethyl ester | |

CAS RN |

26240-90-4 | |

| Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26240-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)